![molecular formula C26H25FN2O2S2 B2393849 (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866347-04-8](/img/structure/B2393849.png)
(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural components This compound features a benzenesulfonyl group, a tert-butylphenylmethylsulfanyl group, and a fluorophenylamino group, all connected to a prop-2-enenitrile backbone
Preparation Methods
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl group: This step typically involves the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Introduction of the tert-butylphenylmethylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a tert-butylphenylmethyl halide reacts with a thiol.
Attachment of the fluorophenylamino group: This step involves the reaction of a fluorophenylamine with an appropriate electrophile.
Formation of the prop-2-enenitrile backbone: This can be synthesized through a Knoevenagel condensation reaction involving a nitrile and an aldehyde.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds to (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent structurally similar to cetylpyridinium chloride.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2S2/c1-26(2,3)20-15-13-19(14-16-20)18-32-25(29-23-12-8-7-11-22(23)27)24(17-28)33(30,31)21-9-5-4-6-10-21/h4-16,29H,18H2,1-3H3/b25-24+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXJLHXCTXRDH-OCOZRVBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
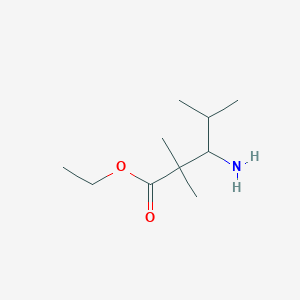
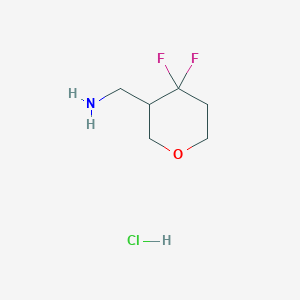
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)
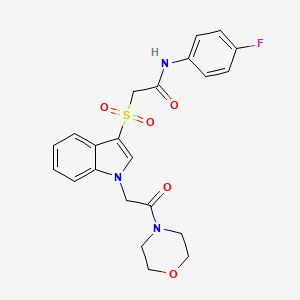
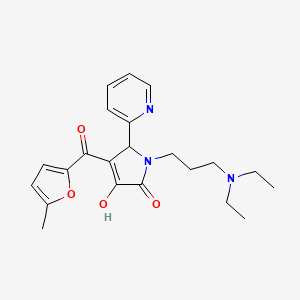
![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)
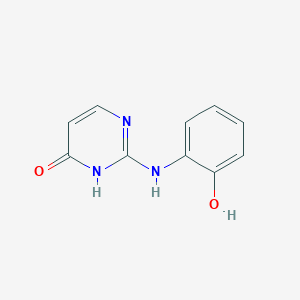
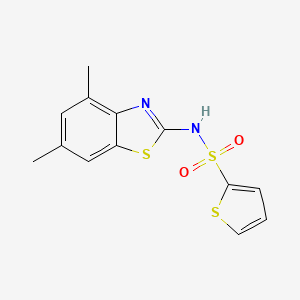
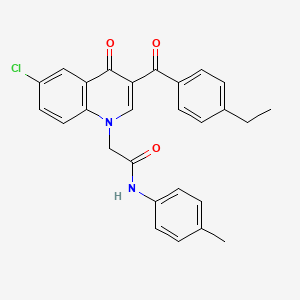

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)
